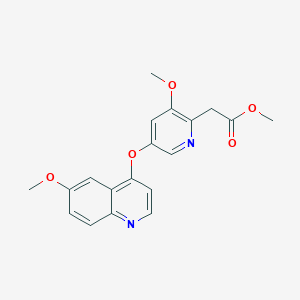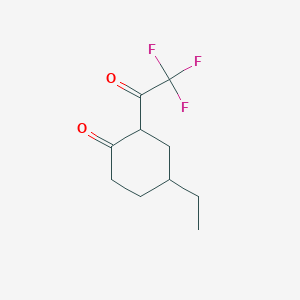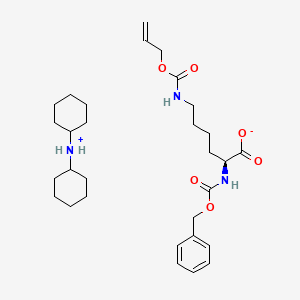![molecular formula C15H12ClF B13078476 1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene CAS No. 1187311-54-1](/img/structure/B13078476.png)
1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene is an organic compound with the molecular formula C15H11ClF. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom and a (Z)-2-(4-fluorophenyl)prop-1-enyl group. This compound is known for its applications in organic synthesis and potential use in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzaldehyde and 1-chloro-2-propene.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 1-chloro-2-propene in the presence of a base such as sodium hydroxide to form the intermediate compound.
Isomerization: The intermediate compound is then subjected to isomerization to obtain the (Z)-isomer of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the double bond can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Aplicaciones Científicas De Investigación
1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
1-chloro-2-[(E)-2-(4-fluorophenyl)prop-1-enyl]benzene: The (E)-isomer of the compound, which has different stereochemistry and potentially different reactivity.
1-chloro-2-[(Z)-2-(4-chlorophenyl)prop-1-enyl]benzene: A similar compound with a chlorine atom instead of a fluorine atom on the phenyl ring.
1-chloro-2-[(Z)-2-(4-methylphenyl)prop-1-enyl]benzene: A similar compound with a methyl group instead of a fluorine atom on the phenyl ring.
Uniqueness
1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene is unique due to the presence of the (Z)-isomer and the fluorine atom on the phenyl ring. The (Z)-isomer configuration can lead to different physical and chemical properties compared to the (E)-isomer. The fluorine atom can also influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.
Propiedades
Número CAS |
1187311-54-1 |
|---|---|
Fórmula molecular |
C15H12ClF |
Peso molecular |
246.70 g/mol |
Nombre IUPAC |
1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene |
InChI |
InChI=1S/C15H12ClF/c1-11(12-6-8-14(17)9-7-12)10-13-4-2-3-5-15(13)16/h2-10H,1H3/b11-10- |
Clave InChI |
SNWPPLWSMNZHNG-KHPPLWFESA-N |
SMILES isomérico |
C/C(=C/C1=CC=CC=C1Cl)/C2=CC=C(C=C2)F |
SMILES canónico |
CC(=CC1=CC=CC=C1Cl)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


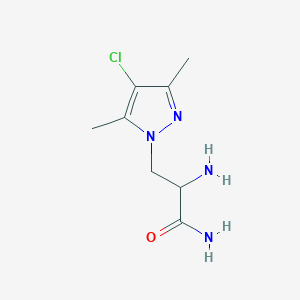
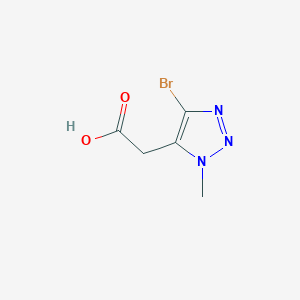
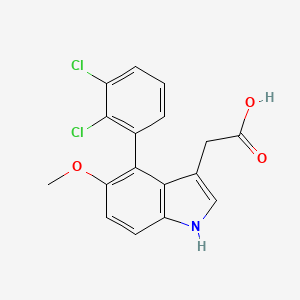
![2-(5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid](/img/structure/B13078418.png)
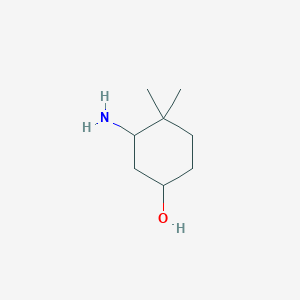
![1-[(5-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13078427.png)


